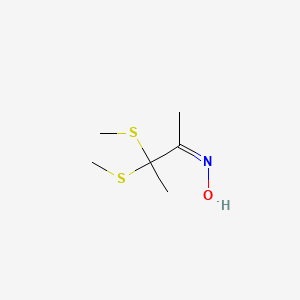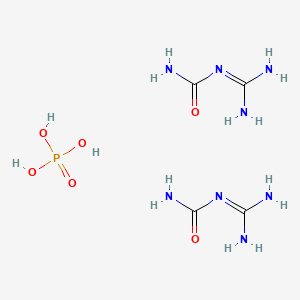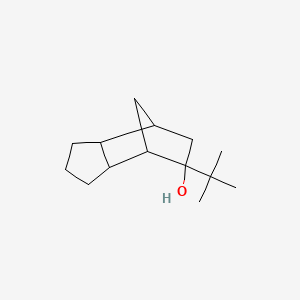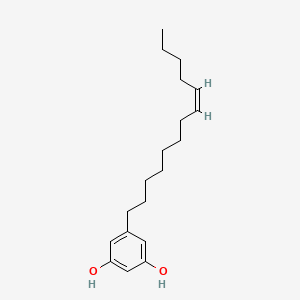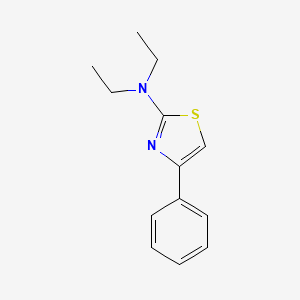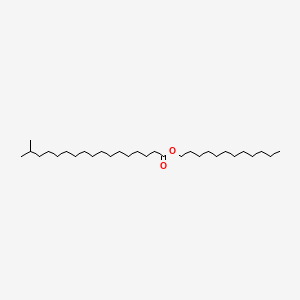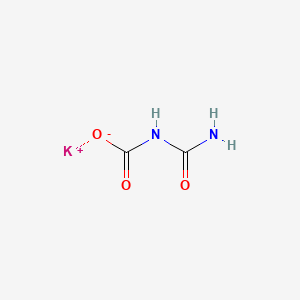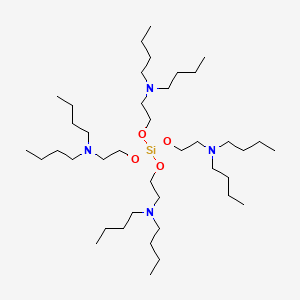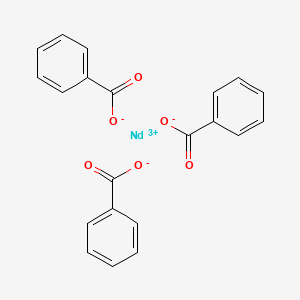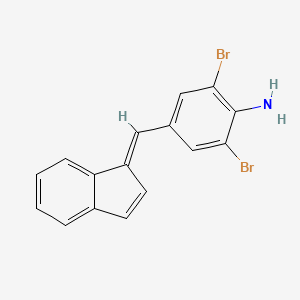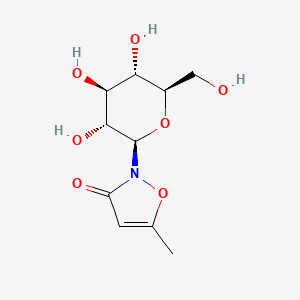
3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl- typically involves the reaction of beta-D-glucopyranose with appropriate reagents to form the desired glycosylated product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications .
化学反应分析
Types of Reactions: 3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
科学研究应用
3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying glycosylation processes and enzyme interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the context of metabolic disorders and diabetes .
作用机制
The mechanism of action of 3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl- involves its interaction with specific molecular targets, such as glycogen phosphorylase. This interaction inhibits the enzyme’s activity, leading to a decrease in glycogen breakdown and a potential therapeutic effect in conditions like diabetes . The compound’s binding to the enzyme’s active site and allosteric sites is crucial for its inhibitory action .
相似化合物的比较
Similar Compounds: Similar compounds to 3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl- include 2-beta-D-glucopyranosyl-5-methyl-1,3,4-oxadiazole, 2-beta-D-glucopyranosyl-5-methyl-1,3,4-benzothiazole, and 2-beta-D-glucopyranosyl-5-methyl-1,3,4-benzimidazole .
Uniqueness: What sets 3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl- apart from these similar compounds is its unique isoxazolone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and therapeutic applications .
属性
CAS 编号 |
51937-63-4 |
|---|---|
分子式 |
C10H15NO7 |
分子量 |
261.23 g/mol |
IUPAC 名称 |
5-methyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C10H15NO7/c1-4-2-6(13)11(18-4)10-9(16)8(15)7(14)5(3-12)17-10/h2,5,7-10,12,14-16H,3H2,1H3/t5-,7-,8+,9-,10-/m1/s1 |
InChI 键 |
AJQPXMGLDMXYMI-SVFDORGDSA-N |
手性 SMILES |
CC1=CC(=O)N(O1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
规范 SMILES |
CC1=CC(=O)N(O1)C2C(C(C(C(O2)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


